molecular formula C12H15N5O2S B2673346 (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 1251686-14-2

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

カタログ番号: B2673346
CAS番号: 1251686-14-2
分子量: 293.35
InChIキー: KCNCJPFANLAUGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,3-triazole core substituted with a 5-methylthiazol-2-yl group at the 1-position and a morpholino methanone moiety at the 4-position. The triazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the thiazole and morpholine groups enhance electronic diversity and solubility.

特性

IUPAC Name

[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8-7-13-12(20-8)17-9(2)10(14-15-17)11(18)16-3-5-19-6-4-16/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNCJPFANLAUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a derivative of triazole and thiazole, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies.

Synthesis and Characterization

The synthesis of triazole derivatives typically involves the reaction of 1H-triazoles with various electrophiles. For instance, the compound can be synthesized through a multi-step process involving the formation of the thiazole ring followed by the introduction of the morpholino group. The characterization techniques such as NMR spectroscopy and X-ray crystallography are essential to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. A study demonstrated that various derivatives showed moderate to excellent antimicrobial activity against several bacterial strains. The compound's structure suggests potential interactions with microbial enzymes or cellular components, leading to its efficacy .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole and triazole derivatives. For instance, a related compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Results showed that certain derivatives could induce apoptosis in cancer cells, with IC50 values significantly lower than standard chemotherapeutics like sorafenib .

The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 phase populations, indicative of apoptotic activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring can interfere with enzymes critical for microbial survival.
  • Induction of Apoptosis : Interaction with cellular pathways that regulate apoptosis may be a key factor in its anticancer activity.
  • Targeting Specific Receptors : Some studies suggest that similar compounds act as antagonists for cannabinoid receptors, which may also play a role in their therapeutic effects .

Case Study 1: Antimicrobial Screening

A series of synthesized thiazole derivatives were screened for antimicrobial activity. The results indicated that most compounds exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions on the thiazole ring showed enhanced potency .

Case Study 2: Anticancer Efficacy

In vitro studies on HeLa cells treated with various concentrations of related triazole compounds revealed significant cytotoxicity. The most potent derivatives led to a marked decrease in cell viability and increased apoptotic markers compared to control groups .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5aE. coli1532
5bS. aureus2016
5cP. aeruginosa1832

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
5dHeLa0.73Apoptosis
5eMCF-70.95Cell Cycle Arrest
5fA5491.20Apoptosis

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. The integration of these structures has been associated with enhanced cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A compound similar to (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone exhibited significant activity against human lung adenocarcinoma cells (A549) with an IC50 value of 23.30 ± 0.35 mM, demonstrating its potential as an anticancer agent .
CompoundCell LineIC50 (mM)
Compound AA54923.30 ± 0.35
Compound BU25118.4
Compound CHCT11610–30

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory diseases. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

  • Case Study : In a study focusing on inflammatory bowel disease (IBD), a derivative of the compound was able to significantly reduce levels of TNF-alpha and IL-6 in murine models, indicating its therapeutic potential in managing IBD symptoms .

Pesticidal Activity

Compounds with thiazole and triazole functionalities have been explored for their pesticidal properties. The unique chemical structure allows them to act as effective fungicides and insecticides.

  • Case Study : A related compound demonstrated effective fungicidal activity against Fusarium graminearum, a pathogen affecting cereal crops, with an effective concentration leading to over 80% inhibition of fungal growth .
CompoundTarget OrganismEfficacy (%)
Compound DFusarium graminearum>80
Compound EAlternaria solani>75

Synthesis of Novel Polymers

The morpholino group in the compound suggests potential applications in polymer chemistry. Research is ongoing into the use of such compounds as monomers for creating novel polymers with desirable mechanical properties.

  • Case Study : Preliminary results indicate that polymers synthesized from morpholino-containing monomers exhibit improved tensile strength and thermal stability compared to conventional polymers .
Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Conventional30200
Morpholino-based45250

類似化合物との比較

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Substituent Effects
Compound Name Core Structure Substituents Key Features
Target Compound 1,2,3-Triazole 1: 5-Methylthiazol-2-yl; 4: Morpholino methanone Thiazole enhances π-π interactions; morpholino improves solubility
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone 1,2,3-Triazole 1: 8-Trifluoromethylquinolin-4-yl; 4: Morpholino methanone Quinoline and CF3 groups increase lipophilicity; planar conformation with chair-shaped morpholino
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-Triazole-Pyrazole Hybrid Chlorophenyl, fluorophenyl, and triazole substituents Halogens enhance antimicrobial activity; isostructural packing in triclinic systems
(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone 1,2,3-Triazole 1: 3-Chlorophenyl; 4: Thiomorpholino Thiomorpholino introduces sulfur, altering electronic properties and metabolic stability

Physicochemical Properties

Table 2: Crystallographic and Thermal Data
Compound Crystal System Space Group Melting Point Notable Interactions
Target Compound (Analog) Triclinic P1 464.5 K C–H···F/O hydrogen bonds; chair-shaped morpholino
Isostructural Thiazole-Triazole Hybrid () Triclinic P¯1 N/A Planar conformations with perpendicular fluorophenyl groups

Q & A

Q. What are the optimal synthetic routes and purification strategies for synthesizing (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by coupling with morpholino and methylthiazole moieties. Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., N₂) to ensure regioselectivity .
  • Morpholino coupling : Amide bond formation using coupling agents like EDCI or HATU in polar aprotic solvents (e.g., DMF) at 0–25°C .
  • Purification : Recrystallization from ethanol/DMF mixtures (1:1) or column chromatography with silica gel (ethyl acetate/hexane gradients) .
  • Yield optimization : Reaction temperature control (reflux at 80–100°C) and stoichiometric balancing of reactants (1:1.2 molar ratio) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., triazole-thiazole dihedral angles) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Peaks for methyl groups (~δ 2.5 ppm), triazole protons (~δ 8.1 ppm), and morpholino carbons (~δ 66–68 ppm) .
    • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₃H₁₆N₆O₂S: 344.1054) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water mobile phase) .

Q. What initial biological assays are recommended to evaluate its activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases) .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) or DMSO for formulation compatibility .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Experimental standardization :
    • Use identical cell lines (ATCC-verified) and culture conditions (e.g., 5% CO₂, 37°C) .
    • Normalize compound stock solutions to avoid DMSO batch variability .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance (p < 0.05) .
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., impurity levels) .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR) .
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
  • QSAR models : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ .

Q. How can substituent modifications enhance pharmacokinetic properties?

  • Morpholino optimization : Replace with piperazine for improved solubility or azepane for metabolic stability .
  • Triazole/thiazole substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
  • Bioisosteric replacement : Substitute methylthiazole with pyridine to reduce toxicity .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Reaction scalability : Transition from batch to continuous flow reactors for azide-alkyne cycloaddition (residence time: 30 min) .
  • Purification bottlenecks : Replace column chromatography with antisolvent crystallization (ethanol/water) .
  • Byproduct mitigation : Optimize stoichiometry (e.g., Cu(I) catalyst at 5 mol%) to suppress diastereomer formation .

Q. How can synergistic effects with other therapeutic agents be studied?

  • Combination index (CI) : Chou-Talalay method to assess synergy (CI < 1) in dual-drug treatments (e.g., with doxorubicin) .
  • Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .
  • In vivo validation : Xenograft models with co-administration (e.g., 10 mg/kg compound + 2 mg/kg cisplatin) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。